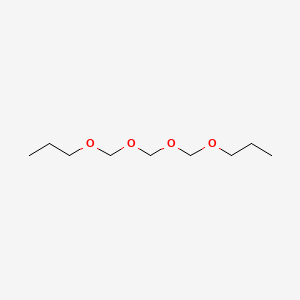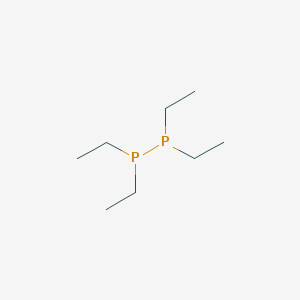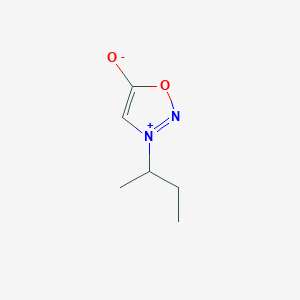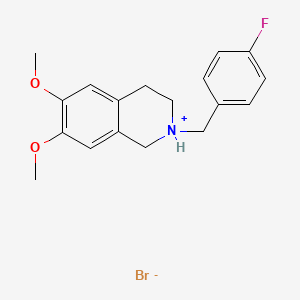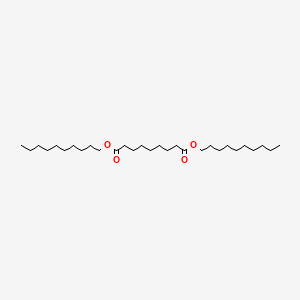
Nonanedioic acid, didecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didecyl nonanedioate, also known as didecyl azelate, is a chemical compound with the molecular formula C29H56O4. It is an ester derived from nonanedioic acid (azelaic acid) and decanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Didecyl nonanedioate can be synthesized through the esterification of nonanedioic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of didecyl nonanedioate involves the continuous esterification of nonanedioic acid with decanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester .
Análisis De Reacciones Químicas
Types of Reactions: Didecyl nonanedioate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of the ester in the presence of water and an acid or base catalyst results in the formation of nonanedioic acid and decanol. Transesterification reactions involve the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed:
Hydrolysis: Nonanedioic acid and decanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Didecyl nonanedioate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential use in biological systems as a biodegradable ester.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mecanismo De Acción
The mechanism of action of didecyl nonanedioate involves its interaction with various molecular targets depending on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients across biological membranes. In industrial applications, its lubricating properties are attributed to its ability to form a thin, stable film on surfaces, reducing friction and wear .
Comparación Con Compuestos Similares
- Diethyl azelate (Nonanedioic acid diethyl ester)
- Dimethyl azelate (Nonanedioic acid dimethyl ester)
- Dioctyl azelate (Nonanedioic acid dioctyl ester)
Comparison: Didecyl nonanedioate is unique among its similar compounds due to its longer alkyl chain, which imparts superior lubricating properties and chemical stability. This makes it particularly suitable for applications requiring high-performance lubricants and plasticizers .
Propiedades
Número CAS |
2131-27-3 |
|---|---|
Fórmula molecular |
C29H56O4 |
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
didecyl nonanedioate |
InChI |
InChI=1S/C29H56O4/c1-3-5-7-9-11-13-18-22-26-32-28(30)24-20-16-15-17-21-25-29(31)33-27-23-19-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
Clave InChI |
WMDDQWGAOSOSAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


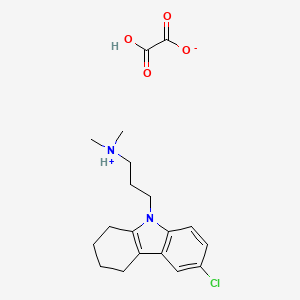
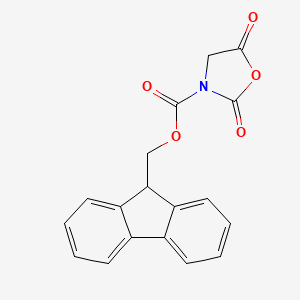
![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
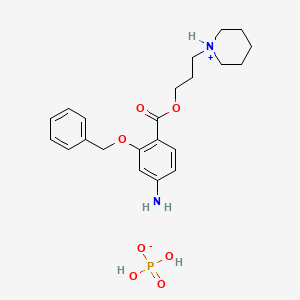
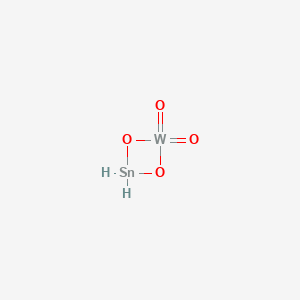
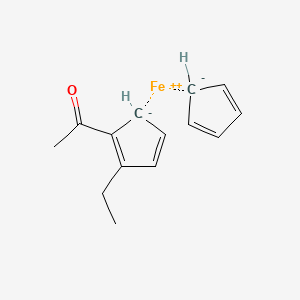
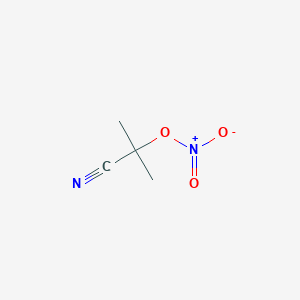
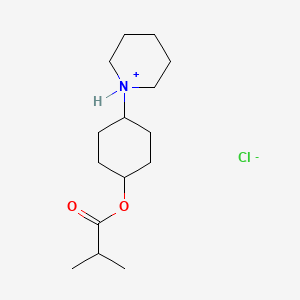
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)
